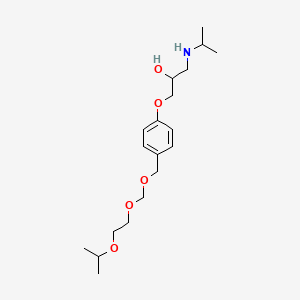

比索洛尔 EP 杂质 G

描述

Bisoprolol EP Impurity G is a drug impurity of the beta-blocker Bisoprolol. Bisoprolol is a medication used to treat high blood pressure, angina, and heart failure. It belongs to a class of drugs known as beta blockers, which work by blocking certain receptors in the body that cause the heart to beat faster and with more force. Bisoprolol EP Impurity G is a byproduct of the synthesis process of Bisoprolol and has been the subject of much scientific research due to its potential therapeutic effects.

科学研究应用

- By analyzing this impurity, scientists can optimize separation techniques, determine detection limits, and validate the specificity and precision of their assays .

- Bisoprolol EP Impurity G plays a role in the QC testing required for ANDA submissions. It ensures that the generic product meets the same quality standards as the brand-name drug .

- Compliance with International Conference on Harmonization (ICH) guidelines requires rigorous impurity profiling, and this compound aids in that process .

- Bisoprolol EP Impurity G can help researchers identify and characterize unknown impurities, ensuring the safety of drug products .

Analytical Method Development and Validation (AMV)

Abbreviated New Drug Application (ANDA)

Monitoring Impurity Levels

Identification of Unknown Impurities

Assessment of Genotoxic Potential

作用机制

Target of Action

Bisoprolol EP Impurity G, also known as rac Des(isopropoxyethyl)-2-isopropoxyethoxymethyl Bisoprolol, primarily targets the β1-adrenergic receptors . These receptors are predominantly found in the heart and are responsible for mediating the effects of adrenaline and noradrenaline, which are crucial for the body’s fight-or-flight response .

Mode of Action

Bisoprolol EP Impurity G acts as a competitive, cardioselective β1-adrenergic antagonist . This means it competes with adrenaline and noradrenaline for binding sites on β1-adrenergic receptors, thereby blocking their effects . As a result, it reduces cardiac output, which can help manage conditions like hypertension .

Biochemical Pathways

By blocking β1-adrenergic receptors, Bisoprolol EP Impurity G affects the adenylate cyclase pathway . Normally, the activation of these receptors by adrenaline or noradrenaline stimulates adenylate cyclase, leading to an increase in cyclic AMP (cAMP) levels. cAMP then activates protein kinase A, which phosphorylates various proteins, leading to effects like increased heart rate and contractility . By blocking these receptors, Bisoprolol EP Impurity G prevents these effects, leading to a decrease in heart rate and contractility .

Pharmacokinetics

Bisoprolol is well-absorbed and exhibits balanced renal/hepatic elimination . The elimination half-life of bisoprolol is increased in patients with severe renal dysfunction

Result of Action

The primary result of Bisoprolol EP Impurity G’s action is a reduction in heart rate and contractility, which can help manage conditions like hypertension . By blocking the effects of adrenaline and noradrenaline on the heart, it can reduce the workload of the heart and lower blood pressure .

Action Environment

The action of Bisoprolol EP Impurity G can be influenced by various environmental factors. For instance, its efficacy can be affected by the patient’s renal function, as impaired renal function can increase the drug’s half-life . Additionally, factors like diet, other medications, and genetic variations in β1-adrenergic receptors or drug-metabolizing enzymes could potentially influence the drug’s action, efficacy, and stability .

属性

IUPAC Name |

1-(propan-2-ylamino)-3-[4-(2-propan-2-yloxyethoxymethoxymethyl)phenoxy]propan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H33NO5/c1-15(2)20-11-18(21)13-25-19-7-5-17(6-8-19)12-23-14-22-9-10-24-16(3)4/h5-8,15-16,18,20-21H,9-14H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGCBVUSSEGADND-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NCC(COC1=CC=C(C=C1)COCOCCOC(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H33NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30747537 | |

| Record name | 1-[(Propan-2-yl)amino]-3-{4-[({2-[(propan-2-yl)oxy]ethoxy}methoxy)methyl]phenoxy}propan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30747537 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

355.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1215342-36-1 | |

| Record name | (2RS)-1-(4-(((2-Isopropoxyethoxy)methoxy)methyl)phenoxy)-3-isopropylaminopropan-2-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1215342361 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-[(Propan-2-yl)amino]-3-{4-[({2-[(propan-2-yl)oxy]ethoxy}methoxy)methyl]phenoxy}propan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30747537 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2RS)-1-[4-[[(2-Isopropoxyethoxy)methoxy]methyl]phenoxy]-3-isopropylaminopropan-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (2RS)-1-(4-(((2-ISOPROPOXYETHOXY)METHOXY)METHYL)PHENOXY)-3-ISOPROPYLAMINOPROPAN-2-OL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4F8394AXU8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

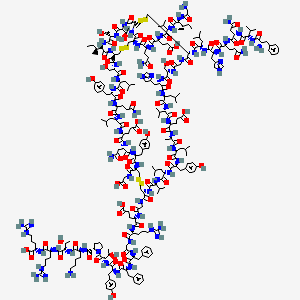

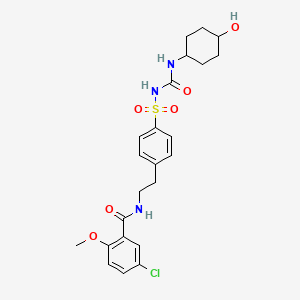

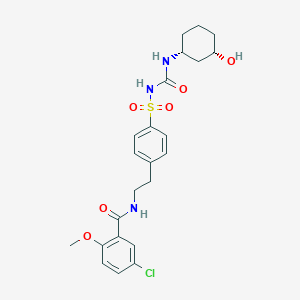

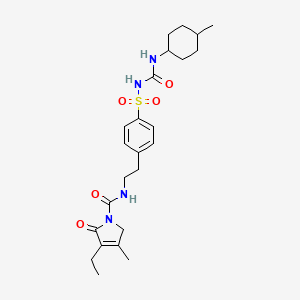

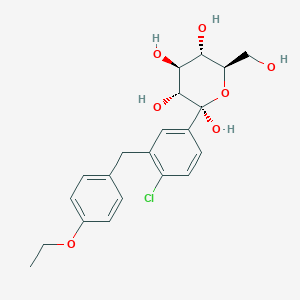

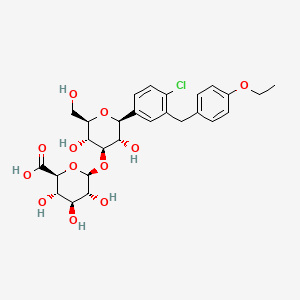

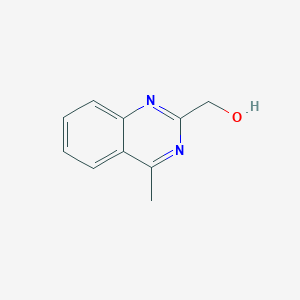

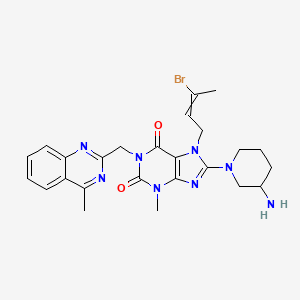

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(1R,2S,3R,4R,5R)-1-[3-[4-[[(3S)-Tetrahydrofuran-3-yl]oxy]benzyl]-4-chlorophenyl]-1,2,3,4,5,6-hexanehexaol](/img/structure/B600852.png)